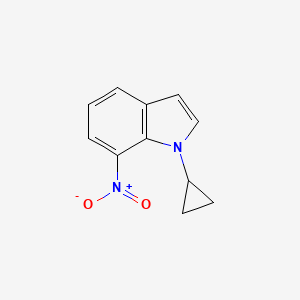![molecular formula C15H10F3NO B8154436 2-(3'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-yl)acetonitrile](/img/structure/B8154436.png)
2-(3'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3’-(Trifluoromethoxy)-[1,1’-biphenyl]-2-yl)acetonitrile is a chemical compound that features a biphenyl structure with a trifluoromethoxy group and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group onto a biphenyl precursor . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3’-(Trifluoromethoxy)-[1,1’-biphenyl]-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethoxy and acetonitrile groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or organometallic compounds. The reaction conditions vary depending on the desired transformation and may include specific temperatures, pressures, and solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted biphenyl compounds.
Scientific Research Applications
2-(3’-(Trifluoromethoxy)-[1,1’-biphenyl]-2-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems and as a probe for investigating biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3’-(Trifluoromethoxy)-[1,1’-biphenyl]-2-yl)acetonitrile involves its interaction with molecular targets and pathways within biological systems. The trifluoromethoxy group can enhance the compound’s stability and reactivity, allowing it to interact with specific enzymes or receptors. The acetonitrile group may also play a role in the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-Bis(trifluoromethoxy)-1,1’-biphenyl
- 2-(Trifluoromethoxy)ethanol
- 1-Bromo-3-(trifluoromethoxy)benzene
Uniqueness
2-(3’-(Trifluoromethoxy)-[1,1’-biphenyl]-2-yl)acetonitrile is unique due to the presence of both the trifluoromethoxy and acetonitrile groups, which confer distinct chemical properties and reactivity. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[2-[3-(trifluoromethoxy)phenyl]phenyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO/c16-15(17,18)20-13-6-3-5-12(10-13)14-7-2-1-4-11(14)8-9-19/h1-7,10H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDSDEHCDHNNPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC#N)C2=CC(=CC=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
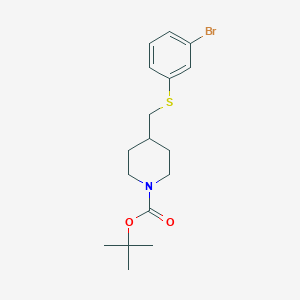
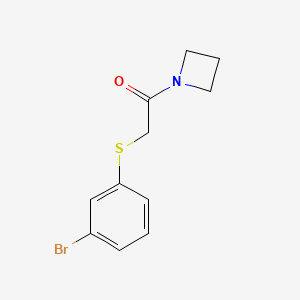
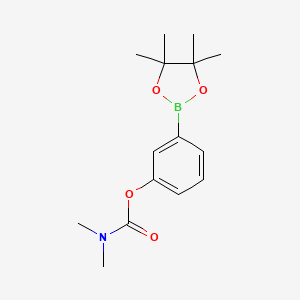
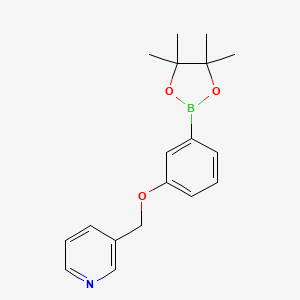
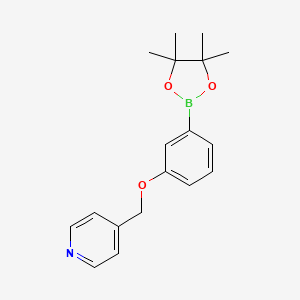
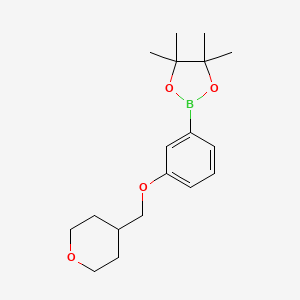
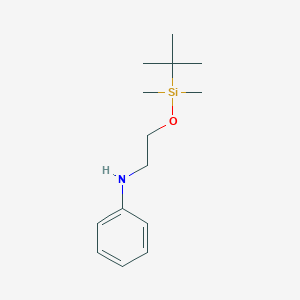
![2-(3'-Methoxy-[1,1'-biphenyl]-2-yl)propanenitrile](/img/structure/B8154418.png)
![2-(3'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-yl)propanenitrile](/img/structure/B8154421.png)
![2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-2-yl)propanenitrile](/img/structure/B8154428.png)

![2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-2-yl)acetonitrile](/img/structure/B8154432.png)

